molecular formula C4H12N2O B1264025 N-hydroxyputrescine

N-hydroxyputrescine

Cat. No. B1264025
M. Wt: 104.15 g/mol
InChI Key: BKPWWGCYCSOYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxyputrescine is a N-substituted putrescine.

Scientific Research Applications

Biochemical Modification and Metabolic Regulation

N-hydroxyputrescine is recognized as a biochemical modification of putrescine, a small polyamine found in all three domains of life. It serves various roles in metabolic regulation and catabolism, such as N-acetylation and N-glutamylation. N-hydroxyputrescine has been identified as a product of putrescine N-hydroxylase, a newly discovered enzyme. This enzyme's identification could provide new insights into the physiological functions of 2-hydroxyputrescine and its role in the biosynthesis of specialized metabolites like the siderophore alcaligin (Li et al., 2016).

Role in Plant Defense Mechanisms

In Arabidopsis thaliana, N-hydroxyputrescine is involved in the biosynthesis of hydroxycinnamic acid amides (HCAAs), secondary metabolites crucial for plant defense against pathogens. The synthesis of these HCAAs, including p-coumaroylputrescine, is catalyzed by agmatine coumaroyltransferase (AtACT). The presence of these HCAAs enhances the plant's resistance to infections (Muroi et al., 2009).

Antioxidant and Antimelanogenic Activities

N-hydroxyputrescine derivatives like N,N'-dicoumaroyl-putrescine and N,N'-diferuloyl-putrescine, found in corn bran, exhibit significant antioxidant and antimelanogenic activities. They are potential natural sources for skin-whitening agents and may scavenge radicals involved in various oxidative processes, indicating their role in natural antioxidant systems and potential cosmetic applications (Choi et al., 2007).

Siderophore Biosynthesis

N-hydroxyputrescine plays a role in siderophore biosynthesis, as demonstrated by the characterization of a putrescine N-hydroxylase (GorA) from Gordonia rubripertincta. Siderophores are important for iron chelation and transport, and the enzymes involved in their biosynthesis, such as N-hydroxylating monooxygenases, are crucial for the process. Understanding these enzymes provides insights into microbial iron acquisition and potential biotechnological applications (Esuola et al., 2016).

properties

Product Name

N-hydroxyputrescine

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

N-(4-aminobutyl)hydroxylamine

InChI

InChI=1S/C4H12N2O/c5-3-1-2-4-6-7/h6-7H,1-5H2

InChI Key

BKPWWGCYCSOYNQ-UHFFFAOYSA-N

SMILES

C(CCNO)CN

Canonical SMILES

C(CCNO)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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